Cas no 80-77-3 (Chlormezanone)

Chlormezanone structure
Chlormezanone structure
Nombre del producto:Chlormezanone
Número CAS:80-77-3
MF:C11H12ClNO3S
Megavatios:273.735880851746
MDL:MFCD00143951
CID:34228
PubChem ID:2717

Chlormezanone Propiedades químicas y físicas

Nombre e identificación

    • 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
    • Chlormezanone
    • 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-Dioxide
    • 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one
    • Trancopal
    • 2-(4-Chlorophenyl)-3-methyl-4-methathiazanone-1,1-dioxide
    • Chlormethazanone
    • Chlormethazone
    • Clormetazanone
    • Clormetazon
    • Chlormezanon
    • Phenarol
    • dl-Chlormezanone
    • Rilassol
    • Myolespen
    • Trancote
    • Rilaquil
    • Rilansyl
    • Clorilax
    • Supotran
    • Miorilax
    • Tanafol
    • Bisina
    • Banabin
    • Alinam
    • Rexan
    • Rilax
    • Banabin-sintyal
    • Muskel-Trancopal
    • Mio-sed
    • Banabil-sintyal
    • Chlormezanonum
    • Tranrilax
    • Dichloromezanone
    • Clormezanone [DCIT]
    • Rillasol
    • Chlomedinon
    • Suprotan
    • Muskel
    • Lobak
    • (+-)-Chlormezanone
    • Clormezanona [
    • C76585
    • 4H-1,3-Thiazin-4-one, tetrahydro-2-(p-chlorophenyl)-3-methyl-, 1,1-dioxide
    • WLN: T6VN DSWTJ B1 CR DG
    • chlormezanona
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-1,1-dioxide
    • AB00052410
    • Chlormezanone 1.0 mg/ml in Methanol
    • NCGC00261068-01
    • SPBio_002292
    • Chlormezanone 100 microg/mL in Ethanol
    • C11H12ClNO3S
    • KBio1_000886
    • HMS2096C13
    • Chlormezanone [INN:BAN:JAN]
    • DTXSID3022798
    • s2021
    • NCGC00255305-01
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-1,1-dioxide
    • NCGC00015191-06
    • EINECS 201-307-4
    • Tox21_110093_1
    • NCGC00024597-03
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide, (-)-
    • 2-(4-Chlorphenyl)-3-methyl-4-metathiazanon-1,1-dioxid
    • GTPL7323
    • AKOS016844064
    • SR-01000075208-5
    • SR-01000075208-1
    • HMS3266A22
    • 102818-66-6
    • CAS-80-77-3
    • (.+/-.)-Fenarol
    • Prestwick3_000336
    • (-)-Chlormezanone
    • Prestwick1_000336
    • SCHEMBL217864
    • IDI1_000886
    • KBio2_003462
    • KBio2_000894
    • 2-(p-chlorophenyl)perhydro-3-methyl-1,3-thiazin-4-one 1,1-dioxide
    • AB00052410_04
    • 4H-1, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • UNII-C14WB33Y0S
    • 4H-1, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • GP568V9G19
    • Spectrum3_001084
    • SDCCGSBI-0050370.P004
    • CHLORMEZANONE [MART.]
    • 102818-67-7
    • 2-(4-Chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide
    • 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H,1,3-thiazin-4-one 1,1-Dioxide
    • WEQAYVWKMWHEJO-UHFFFAOYSA-
    • Clormezanone
    • NSC-759569
    • Chlormezanone, (+)-
    • InChI=1/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
    • 2-(p-Chlorphenyl)-3-methyl-1,1-dioxide
    • 2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
    • EU-0100383
    • Clormezanona
    • HMS3675M15
    • Chlormezanone (JAN/INN)
    • LS-150535
    • (+)-Chlormezanone
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide, (+)-
    • Pharmakon1600-02300062
    • CHLORMEZANONE [JAN]
    • HMS3655N09
    • WIN 4692
    • HMS3411M15
    • BPBio1_001189
    • NCGC00015191-08
    • SMR001456219
    • HB0907
    • LP00383
    • NSC-169108
    • Q5102983
    • MFCD00143951
    • SR-01000075208-3
    • SPBio_001793
    • (+)-Fenarol
    • DTXCID502798
    • NCGC00015191-10
    • MLS004773972
    • Dichloromethazanone
    • D00268
    • HMS502M08
    • CHLORMEZANONE [MI]
    • TRANCOPAL (TN)
    • Spectrum_000414
    • D0S1OE
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • AKOS000121464
    • NCGC00015191-13
    • Oprea1_275911
    • (.+/-.)-Chlormezanone
    • Prestwick0_000336
    • NCGC00024597-02
    • Trancopa
    • Spectrum4_001237
    • CHLORMEZANONE [VANDF]
    • FT-0623609
    • NCGC00015191-22
    • BSPBio_000371
    • NCGC00024597-04
    • Prestwick_736
    • chlormezanon-
    • 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one-1,1-dioxide
    • HMS3713C13
    • NCGC00015191-03
    • Tox21_302197
    • BPBio1_000409
    • NCGC00015191-09
    • Spectrum2_001807
    • C-192
    • 4BU37OM8KL
    • 2-(p-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide
    • NSC169108
    • NCGC00015191-05
    • BRD-A20348246-001-08-3
    • CCG-39616
    • (+-)-Fenarol
    • Biomol-NT_000277
    • (-)-Fenarol
    • AB00052410_05
    • NCGC00024597-05
    • CHEBI:3619
    • BSPBio_002728
    • Z104493622
    • Chlormezanone (Trancopal)
    • HY-B0353
    • 2-(p-Chlorophenyl)tetrahydro-3-methyl-4H-1,1-dioxide
    • NCGC00015191-07
    • BCP14385
    • Tox21_113151
    • 2-(p-Chlorphenyl)-3-methyl-1,3-perhydrothiazin-4-one, 1,1-dioxide
    • KBio3_001948
    • NSC 169108
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1,-dioxide
    • KBio2_006030
    • Tox21_110093
    • NSC759569
    • CHLORMEZANONE [WHO-DD]
    • Clormezanona [INN-Spanish]
    • Fenaprim
    • 2-(p-Chlorphenyl)-3-methyl-1,3-perhydrothiazin-4-on-1,1-dioxide
    • HMS3261M07
    • CHLORMEZANONE [ORANGE BOOK]
    • DB01178
    • SBI-0050370.P003
    • Prestwick2_000336
    • SR-01000075208
    • CHLORMEZANONE [INN]
    • SW196880-3
    • SR-01000075208-6
    • HSDB 3300
    • HMS3884E20
    • NCGC00015191-04
    • DivK1c_000886
    • 80-77-3
    • CHLORMEZANONE [HSDB]
    • C14WB33Y0S
    • Spectrum5_001364
    • UNII-GP568V9G19
    • KBioGR_001734
    • NINDS_000886
    • NCGC00024597-06
    • Tox21_500383
    • Chlormezanonum [INN-Latin]
    • UNII-4BU37OM8KL
    • Chlormezanone, (-)-
    • (+/-)-chlormezanone
    • BRD-A20348246-001-05-9
    • Lopac0_000383
    • 2-(para-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one, 1,1-dioxide
    • WEQAYVWKMWHEJO-UHFFFAOYSA-N
    • CHEMBL1200714
    • Chlormezanone [BAN:INN:JAN]
    • MLS003876813
    • KBioSS_000894
    • EN300-21186
    • Transanate
    • HMS1569C13
    • Banabin-syntyal
    • SPECTRUM2300062
    • Rilasol
    • NS00008711
    • Chlormezanonum (INN-Latin)
    • Clormezanona (INN-Spanish)
    • M03BB02
    • CHLORMEZANONE (MART.)
    • MUSKEL-TRANCOPHL
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide (6CI, 7CI, 8CI)
    • (±)-Chlormezanone
    • (±)-Fenarol
    • 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one1,1-dioxide
    • 2-(4-Chlorophenyl)-3-methyl-1λ6,3-thiazinane-1,1,4-trione
    • 2-(p-Chlorophenyl)-3-methyl-1,3-perhydrothiazin-4-one 1,1-dioxide
    • Fenarol
    • MeSH ID: D002720
    • Muskel Trancopal
    • Suprotran
    • BRD-A20348246-001-13-3
    • BRD-A20348246-001-15-8
    • BRD-A20348246-001-14-1
    • MDL: MFCD00143951
    • Renchi: 1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
    • Clave inchi: WEQAYVWKMWHEJO-UHFFFAOYSA-N
    • Sonrisas: O=C1CCS(=O)(=O)C(C2C=CC(Cl)=CC=2)N1C

Atributos calculados

  • Calidad precisa: 273.02300
  • Masa isotópica única: 273.022642
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 1
  • Complejidad: 395
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 62.8
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 1.1

Propiedades experimentales

  • Color / forma: White crystalline powder.
  • Denso: 1.2205 (rough estimate)
  • Punto de fusión: 113.0 to 116.0 deg-C
  • Punto de ebullición: 534.5°C at 760 mmHg
  • Punto de inflamación: 277.1°C
  • índice de refracción: 1.6300 (estimate)
  • PSA: 62.83000
  • Logp: 2.63420
  • Disolución: Slightly soluble in water or ethanol, easily soluble in acetone and chloroform, insoluble in benzene. Slightly odorous. Decompose when heated in inorganic acid or base
  • Merck: 2106

Chlormezanone Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P264-P270-P301+P312+P330-P501
  • Rtecs:XJ1050000
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Chlormezanone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
DC Chemicals
DCAPI1354-1 g
Chlormezanone (Trancopal)
80-77-3 >99%
1g
$1000.0 2022-02-28
Enamine
EN300-21186-10.0g
2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
80-77-3 95%
10g
$392.0 2023-04-29
Enamine
EN300-21186-5.0g
2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
80-77-3 95%
5g
$228.0 2023-04-29
Ambeed
A792666-100mg
2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
80-77-3 99%
100mg
$22.0 2025-02-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17624-50mg
Chlormezanone
80-77-3 98%
50mg
¥617.00 2023-09-09
MedChemExpress
HY-B0353-50mg
Chlormezanone
80-77-3 99.89%
50mg
¥322 2024-04-17
Enamine
EN300-21186-2.5g
2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
80-77-3 95%
2.5g
$129.0 2023-09-16
Ambeed
A792666-1g
2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
80-77-3 99%
1g
$72.0 2025-02-20
DC Chemicals
DCAPI1354-250 mg
Chlormezanone (Trancopal)
80-77-3 >99%
250mg
$500.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026210-1g
Chlormezanone
80-77-3 98%
1g
¥606 2024-05-21

Chlormezanone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
3.1 Reagents: Hydrogen peroxide ,  Sodium tungsten oxide Solvents: Benzene
Referencia
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid
Referencia
Further functional-group oxidations using sodium perborate
McKillop, Alexander; et al, Tetrahedron, 1989, 45(11), 3299-306

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Acetic anhydride
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
New synthesis of methathiazanone derivatives via intramolecular Pummerer rearrangements
Nagakura, Isao; et al, Heterocycles, 1975, 3(6), 453-7

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone
Referencia
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Benzene
2.1 Reagents: Hydrogen peroxide ,  Sodium tungsten oxide Solvents: Benzene
Referencia
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide
2.1 Catalysts: Acetic anhydride
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
New synthesis of methathiazanone derivatives via intramolecular Pummerer rearrangements
Nagakura, Isao; et al, Heterocycles, 1975, 3(6), 453-7

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone
Referencia
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Methanol
3.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
4.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone
Referencia
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Chlormezanone Raw materials

Chlormezanone Preparation Products

Chlormezanone Literatura relevante

Proveedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Xinsi New Materials Co., Ltd